Actein is a natural product found in Actaea elata, Actaea cimicifuga, and other organisms with data available.
See also: Black Cohosh (part of).
Actein
CAS No.: 18642-44-9
Cat. No.: VC21344830
Molecular Formula: C37H56O11
Molecular Weight: 676.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 18642-44-9 |
---|---|
Molecular Formula | C37H56O11 |
Molecular Weight | 676.8 g/mol |
IUPAC Name | [(1S,1'R,2S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate |
Standard InChI | InChI=1S/C37H56O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h17,19-30,39-42H,8-16H2,1-7H3/t17-,19-,20+,21+,22+,23+,24-,25+,26+,27-,28+,29-,30+,32+,33-,34+,35-,36+,37-/m1/s1 |
Standard InChI Key | NEWMWGLPJQHSSQ-PSDKAYTQSA-N |
Isomeric SMILES | C[C@@H]1C[C@@]2([C@H]3[C@](O3)([C@H](O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C |
SMILES | CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C |
Canonical SMILES | CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C |
Chemical Structure and Properties
Molecular Identity and Structure
Actein is a complex triterpene glycoside with the molecular formula C37H56O11 and a molecular weight of 676.8 g/mol . It belongs to the class of cycloartane triterpenoids, specifically characterized as a tetracyclic triterpenoid compound . The compound is registered with CAS number 18642-44-9 and possesses several synonyms including Shengmating . Its full IUPAC name is [(1S,1'R,2S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate . The structural complexity of actein includes multiple ring systems with oxygen-containing functional groups and a xylopyranoside moiety, contributing to its specific biological activities and interactions with cellular targets. This intricate structure features a cyclopropane ring fused to a steroid-like tetracyclic system with several epoxy groups that likely contribute to its biological potency through specific molecular recognition patterns.
Physical and Chemical Properties
Actein exists as a white solid compound with distinct physical and chemical characteristics essential for its identification and application in research settings . The compound exhibits a melting point range of 246-250°C and has a density of approximately 1.36 . For optimal stability, actein requires storage at 4°C with protection from light exposure to prevent degradation . Regarding solubility properties, actein is soluble in acetonitrile but demonstrates poor water solubility, being practically insoluble in aqueous solutions . This solubility profile significantly influences its bioavailability and administration methods in both research and potential therapeutic applications. The compound has a predicted pKa value of 12.14±0.70, indicating its weak acidic properties in solution . These physical and chemical properties are crucial considerations for researchers working with actein in various experimental settings and for developing appropriate formulation strategies for potential pharmaceutical applications.
Property | Value |
---|---|
Molecular Formula | C37H56O11 |
Molecular Weight | 676.8 g/mol |
Physical State | Solid |
Color | White |
Melting Point | 246-250°C |
Density | 1.36 |
Storage Conditions | 4°C, protected from light |
Solubility | Soluble in acetonitrile; practically insoluble in water |
Predicted pKa | 12.14±0.70 |
Natural Sources and Traditional Uses
Botanical Sources
Actein occurs naturally in several plant species, primarily within the Actaea genus (formerly classified under Cimicifuga) . The compound has been identified and isolated from Actaea elata and Actaea cimicifuga according to documentation in chemical databases . More significantly, actein is extracted from the rhizomes of Cimicifuga foetida, known in traditional Chinese medicine as "shengma" . The presence of actein in these botanical sources is consistent with the traditional medicinal applications of these plants across different cultures. The compound is part of a larger class of bioactive constituents found in Cimicifuga species that have been utilized for centuries in traditional medicine systems of North America, Asia, and Europe . The distribution of actein across different plant species demonstrates its evolutionary significance as a secondary metabolite, potentially serving protective functions in these plants against environmental stressors and pathogens. The extraction and purification of actein from these natural sources remain critical processes for obtaining research-grade material for both scientific investigation and potential therapeutic development.
Traditional Applications
Cimicifuga species containing actein have an extensive history of traditional medicinal use across multiple continents . In North America, Native Americans utilized Cimicifuga racemosa (black cohosh) for anti-inflammatory purposes and to alleviate menopausal symptoms . The Asian species of Cimicifuga, which are significant sources of actein, have been documented to possess diverse therapeutic properties including anti-osteoporosis, anti-viral, anti-diabetic, anti-malarial, and vasoactive effects . According to the Chinese Pharmacopoeia, the dried rhizomes of Cimicifuga species, including C. foetida (a primary source of actein), have traditionally been employed as antipyretic and analgesic agents . This extensive traditional use provides valuable ethnopharmacological context for modern research into actein's biological activities. The longstanding application of these plants in multiple traditional medical systems suggests that actein and related compounds possess significant biological activities that have been empirically observed long before their scientific characterization in modern laboratories.
Biological Activities and Mechanisms of Action
Effects on Breast Cancer
Actein has demonstrated significant inhibitory effects on breast cancer cells through multiple mechanisms that affect both tumor growth and metastasis . Research published in Nature indicates that actein can effectively inhibit the growth of breast cancer cells, suggesting its potential as an anti-cancer agent . In vivo studies have provided compelling evidence that oral administration of actein at doses ranging from 10-15 mg/kg for 28 days significantly decreased mouse 4T1 breast tumor sizes and reduced metastasis to lungs and livers . This anti-metastatic activity represents a crucial aspect of actein's potential therapeutic value, as metastasis remains one of the most challenging aspects of cancer treatment. At the molecular level, actein treatment has been shown to down-regulate metastasis-related gene expressions, particularly VEGFR1 and CXCR4, in breast tumor tissues . Additional research published in Frontiers in Pharmacology confirmed actein's ability to inhibit the proliferation and adhesion of human breast cancer cells . The compound caused G1 phase cell cycle arrest and suppressed the expression of matrix metalloproteinases in MDA-MB-231 cells, which are key enzymes involved in cancer cell invasion and metastasis . Furthermore, actein inhibited breast cancer cell adhesion to collagen and reduced the expression of integrins, which are vital for cell-extracellular matrix interactions that facilitate cancer cell migration and invasion .
Effects on Leukemia
Actein exhibits potent anti-leukemic activities through the induction of apoptosis in human leukemia cells . Research published in Spandidos Publications demonstrated that actein administration significantly enhanced apoptosis, particularly in the human leukemia cell line U937 and primary human leukemia cells . The apoptosis-inducing effect of actein in leukemia cells was accompanied by several molecular events, including caspase-9, caspase-3, and poly(ADP-ribose) polymerase (PARP) cleavage, along with cytochrome c release from mitochondria . These molecular changes are hallmark indicators of the intrinsic apoptotic pathway activation. Additionally, actein treatment increased the translocation of Bax, a pro-apoptotic protein, into mitochondria, while simultaneously decreasing anti-apoptotic signals including myeloid cell leukemia-1 (Mcl-1) and B cell CLL/lymphoma 2 (Bcl-2) . The compound also reduced phosphorylated Bcl-2-associated death promoter (Bad), further shifting the balance toward apoptosis induction . These findings highlight actein's ability to target multiple nodes in the apoptotic machinery of leukemia cells, suggesting potential applications in hematological malignancy treatment. The specificity of these effects on cancer cells versus normal cells remains an important consideration for future therapeutic development.
Anti-angiogenic Activities
Actein demonstrates significant anti-angiogenic properties, which contribute substantially to its anti-cancer effects by inhibiting the formation of new blood vessels necessary for tumor growth and metastasis . Research published in Nature reveals that actein significantly inhibits proliferation and reduces migration and motility of human microvascular endothelial cells (HMEC-1) . At the molecular level, actein suppresses the protein expressions of vascular endothelial growth factor receptor 1 (VEGFR1), phosphorylated c-Jun N-terminal kinase (pJNK), and phosphorylated extracellular signal-regulated kinase (pERK) . This suggests that JNK/ERK signaling pathways are involved in actein's anti-angiogenic mechanisms. The compound's anti-angiogenic effects have been confirmed through in vivo experiments, where oral administration of actein at 10 mg/kg for 7 days effectively inhibited blood vessel formation in growth factor-containing matrigel plugs . The inhibition of angiogenesis represents a critical mechanism through which actein may exert its anti-cancer effects, as tumor growth beyond a certain size requires new blood vessel formation to supply oxygen and nutrients. Additionally, histological analyses of breast tumors from actein-treated mice revealed reduced expression of angiogenic proteins CD34 and Factor VIII, further confirming the compound's anti-angiogenic activities in vivo . These findings highlight the potential of actein as an anti-angiogenic agent that could complement existing cancer therapies.
Regulation of Apoptotic Pathways
Actein exerts its anti-cancer effects largely through the regulation of apoptotic pathways in cancer cells . In leukemia cells, actein treatment leads to the activation of the intrinsic (mitochondrial) apoptotic pathway, evidenced by cytochrome c release from mitochondria and subsequent activation of caspase-9 and caspase-3 . The compound induces changes in the expression and activity of Bcl-2 family proteins, which are critical regulators of mitochondrial outer membrane permeabilization and apoptosis initiation . Specifically, actein increases pro-apoptotic Bax translocation to mitochondria while decreasing anti-apoptotic proteins Mcl-1 and Bcl-2, creating a cellular environment that favors apoptosis induction . The compound also reduces phosphorylated Bad, which normally inhibits apoptosis when phosphorylated . These coordinated effects on multiple components of the apoptotic machinery demonstrate actein's ability to overcome the apoptosis resistance typically observed in cancer cells. Furthermore, actein treatment leads to the cleavage of PARP, a nuclear enzyme involved in DNA repair, which is a hallmark of cells undergoing apoptosis . The ability of actein to activate these apoptotic pathways in cancer cells suggests its potential as a targeted therapy that could induce cancer cell death while potentially sparing normal cells, though more research is needed to fully establish its selectivity profile.
Regulation of Signaling Pathways
Actein modulates several key signaling pathways that regulate cancer cell survival, proliferation, and metastasis . Research has demonstrated that actein downregulates protein kinase B (AKT) activation in U937 leukemia cells, which is a central regulator of cell survival and proliferation . The compound also significantly impacts the RhoA/ROCK1 signaling pathway, with studies showing that suppression of RhoA and Rho kinase 1 (ROCK1) reduces ROCK1 expression and subsequent caspase activation . This regulation of RhoA/ROCK1 signaling appears to be independent of caspase-3 activity, suggesting a direct effect of actein on this pathway . In endothelial cells, actein suppresses the protein expressions of VEGFR1, pJNK, and pERK, implicating the JNK/ERK pathways in its anti-angiogenic mechanisms . Additionally, actein treatment down-regulates metastasis-related gene expressions, particularly VEGFR1 and CXCR4, in breast tumor tissues . These effects on multiple signaling pathways highlight the pleiotropic nature of actein's anti-cancer activities, suggesting that it may be effective against cancer cells with diverse molecular profiles. The compound's ability to modulate these pathways may also contribute to its observed effects on cell cycle progression, with studies showing that actein treatment causes G1 phase cell cycle arrest in breast cancer cells .
Pharmacological Applications and Future Perspectives
Research Challenges and Future Directions
Despite the promising biological activities of actein, several challenges and research gaps need to be addressed to fully realize its therapeutic potential . One significant challenge is the limited water solubility of actein, which may affect its bioavailability and complicate drug delivery approaches . Future research should focus on developing advanced drug delivery systems or chemical modifications to improve actein's pharmacokinetic properties while maintaining its biological activities. Another important area for further investigation is the selectivity of actein's effects on cancer cells versus normal cells, as this would have significant implications for its therapeutic window and potential side effects. More comprehensive studies on actein's mechanisms of action are also needed to fully understand the interconnections between the various signaling pathways it modulates and to identify potential biomarkers for predicting response to actein treatment. Additionally, combination studies with established cancer therapies could reveal potential synergistic effects that might enhance therapeutic outcomes. The natural occurrence of actein in plant sources also raises questions about sustainable supply for research and potential clinical applications, suggesting a need for exploring efficient synthetic routes or semi-synthetic approaches. Finally, while current research has focused primarily on actein's anti-cancer properties, its effects on other biological systems and potential applications in other disease areas warrant exploration to fully appreciate the compound's therapeutic potential.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume